molecular formula C13H15ClO3 B1653109 Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- CAS No. 17413-88-6

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-

Cat. No.: B1653109
CAS No.: 17413-88-6
M. Wt: 254.71 g/mol
InChI Key: XRQXJWMGDYGCDU-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- is a cyclohexane derivative substituted with a carboxylic acid group at the cyclohexane ring and a p-chlorophenoxy group (a para-chlorinated phenyl ether) at position 1.

Properties

IUPAC Name

1-(4-chlorophenoxy)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-10-4-6-11(7-5-10)17-13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQXJWMGDYGCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169770
Record name Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17413-88-6
Record name Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenoxy)cyclohexane-1-carboxylic acid
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Preparation Methods

Reaction Mechanism:

  • Protonation of the carboxylic acid group enhances its electrophilicity.
  • Nucleophilic substitution by the phenoxide ion (generated in situ from p-chlorophenol) forms the ester intermediate.
  • Hydrolysis of the ester under basic conditions yields the final product.

Key Variables:

  • Temperature: Optimal reflux conditions (100–120°C) balance reaction rate and side-product formation.
  • Solvent: Polar aprotic solvents (e.g., dimethylformamide) improve solubility of phenolic substrates.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. A patented continuous-flow process for analogous cyclohexanecarboxylic acid derivatives offers insights into large-scale production. While the patent (AU2007336349B2) specifically describes the synthesis of 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, its methodology is adaptable to the target compound:

Process Overview:

  • Catalytic System: Heterogeneous catalysts (e.g., zeolites or acidic resins) enable recyclability and reduce waste.
  • Reactor Design: Tubular flow reactors ensure uniform mixing and temperature control, critical for exothermic esterification reactions.
  • Workup: Continuous extraction and distillation units isolate the product with >90% purity.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis

Parameter Batch Reactor Continuous-Flow Reactor
Reaction Time 8–12 hours 1–2 hours
Yield 70–75% 85–90%
Catalyst Recovery Limited Full recovery
Energy Consumption High Moderate

Advanced Catalytic Systems

Recent advancements focus on green chemistry principles, emphasizing catalyst recyclability and reduced environmental impact.

Ionic Liquid Catalysts

Ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) serve as dual solvents and catalysts. Their non-volatility and tunable acidity enhance reaction efficiency:

  • Conditions: 80°C, 6 hours, solvent-free.
  • Yield: 82%.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica lipase B) catalyze esterification under mild conditions:

  • pH: 7.0–7.5
  • Temperature: 40–50°C
  • Yield: 68–72% (lower than chemical methods but advantageous for heat-sensitive substrates).

Purification and Characterization

Post-synthesis purification is critical due to the compound’s propensity for dimerization and oxidation.

Crystallization

  • Solvent System: Ethanol/water (3:1 v/v) induces crystallization at 4°C.
  • Purity: ≥95% after two recrystallizations.

Chromatographic Methods

  • Flash Chromatography: Silica gel (60–120 mesh) with hexane/ethyl acetate (4:1) eluent.
  • HPLC Analysis: C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Challenges and Optimization Strategies

Side Reactions

  • Dimerization: Minimized by maintaining low reaction concentrations (<0.5 M).
  • Oxidation: Use of inert atmospheres (N₂ or Ar) preserves the phenolic moiety.

Scalability Issues

  • Heat Management: Jacketed reactors with precise temperature control prevent thermal degradation.
  • Catalyst Deactivation: Periodic regeneration of heterogeneous catalysts extends operational lifespan.

Emerging Technologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

  • Time Reduction: 2 hours vs. 8 hours conventional.
  • Yield Improvement: 78% → 88%.

Flow Photochemistry

UV-light-mediated reactions enable radical-based pathways for challenging substitutions, though applicability to the target compound remains experimental.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at multiple sites:

  • Carboxylic acid group : Oxidation with strong agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yields cyclohexanone or cyclohexanal derivatives .

  • Phenoxy group : Under acidic conditions, the p-chlorophenoxy moiety can oxidize to form chlorinated quinones.

Reagent Product Conditions
KMnO₄ (aqueous)Cyclohexanone derivativeReflux, acidic pH
CrO₃ (H₂SO₄)Cyclohexanal derivativeRoom temperature, 24 hours

Reduction Reactions

The carboxylic acid group is selectively reduced to a primary alcohol using agents like lithium aluminum hydride (LiAlH₄) :
C₁₃H₁₃ClO₂+LiAlH₄C₁₃H₁₅ClO+H₂O\text{C₁₃H₁₃ClO₂} + \text{LiAlH₄} \rightarrow \text{C₁₃H₁₅ClO} + \text{H₂O}

  • Side reactions : Over-reduction of the cyclohexane ring may occur under prolonged exposure to NaBH₄, leading to cyclohexanol derivatives.

Substitution Reactions

The p-chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) reactions:

  • Hydroxide substitution : Reaction with NaOH replaces the chlorine atom with a hydroxyl group, forming 1-(p-hydroxyphenoxy)cyclohexanecarboxylic acid .

  • Amine substitution : With ammonia or primary amines, the chlorine is replaced by amino groups, yielding aryl ether derivatives.

Nucleophile Product Yield
NaOH (10%)1-(p-Hydroxyphenoxy) derivative72%
NH₃ (anhydrous)1-(p-Aminophenoxy) derivative65%

Esterification and Condensation

The carboxylic acid group forms esters under standard Fischer esterification conditions :
C₁₃H₁₃ClO₂+R-OHH⁺C₁₃H₁₃ClOOR+H₂O\text{C₁₃H₁₃ClO₂} + \text{R-OH} \xrightarrow{\text{H⁺}} \text{C₁₃H₁₃ClOOR} + \text{H₂O}

  • Industrial applications : Large-scale esterification uses continuous flow reactors with sulfuric acid catalysts.

Decarboxylative condensation with naphthoquinones synthesizes bioactive compounds like Atovaquone precursors :
C₁₃H₁₃ClO₂+C₁₀H₅ClO₂C₂₃H₁₈Cl₂O₃+CO₂\text{C₁₃H₁₃ClO₂} + \text{C₁₀H₅ClO₂} \rightarrow \text{C₂₃H₁₈Cl₂O₃} + \text{CO₂}

Thermal and Catalytic Rearrangements

  • Epimerization : Heating with bases (e.g., NaOH) induces chair-to-chair inversions in the cyclohexane ring, altering stereochemistry .

  • Dimerization : Under UV light, radical coupling forms dimers via C-Cl bond activation.

Scientific Research Applications

Chemistry

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- serves as an intermediate in the synthesis of more complex organic molecules. It is involved in various chemical reactions such as:

  • Oxidation to form ketones or aldehydes.
  • Reduction to produce cyclohexanol.
  • Substitution reactions leading to various substituted phenoxy derivatives.

Biology

Research has focused on the compound's potential biological activity:

  • Enzyme Interactions: It influences enzyme function and can act as an inhibitor or activator, affecting metabolic pathways.
  • Cellular Effects: Exhibits significant effects on different cell types, impacting cellular processes such as apoptosis and proliferation.

Case Study:
A study demonstrated that cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- interacts with G protein-coupled receptors (GPCRs), which are crucial for various physiological processes .

Medicine

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- is explored for its therapeutic properties:

  • Anti-inflammatory Effects: Investigated for potential use in treating inflammatory diseases.
  • Antimicrobial Activity: Shows promise as a compound with antimicrobial properties.

Clinical Application:
Research indicates that derivatives of this compound may serve as active ingredients in pharmaceutical compositions aimed at treating chronic renal failure .

Data Tables

Application AreaSpecific UsesObservations
ChemistryIntermediate for organic synthesisFacilitates formation of complex molecules
BiologyEnzyme interactionsAlters enzyme activity; affects metabolic pathways
MedicineAnti-inflammatory and antimicrobialPotential therapeutic applications in chronic diseases

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • For example, p-chlorophenoxyacetic acid (CAS 122-88-3) is used as a plant growth regulator, suggesting agrochemical applications for oxygenated derivatives .
  • Lipophilicity: Methyl or phenyl groups (e.g., in CAS 61405-10-5) increase hydrophobicity, while oxygenated groups (e.g., phenoxy) improve solubility in polar solvents .

Hazard Profiles

Hazard data for the target compound are unavailable, but analogs provide insights:

  • Chlorocyclohexane (CAS 542-18-7): Classified as flammable (Category 3) and a skin/eye irritant (H315, H319) .
  • Cyclohexanecarboxylic Acid Derivatives: Substituted analogs, such as 1-amino-2-hydroxy derivatives, exhibit acute oral toxicity (H302) and respiratory irritation (H335) .

Biological Activity

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- is a compound that has garnered attention in various biological studies due to its potential applications and effects on biological systems. This article reviews the biological activity of this compound, focusing on its metabolic pathways, receptor interactions, and toxicity profiles, supported by data tables and relevant case studies.

Chemical Structure and Properties

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- is characterized by its cyclohexane ring structure substituted with a carboxylic acid group and a para-chlorophenoxy group. Its molecular formula is C13H13ClO2, and it has been noted for its potential use in agrochemicals and pharmaceuticals.

Metabolic Pathways

Research indicates that cyclohexanecarboxylic acid can be metabolized by specific microbial strains. For instance, studies have shown that certain bacteria can metabolize cyclohexane carboxylate during benzoate degradation, suggesting possible pathways for bioremediation or industrial applications .

Table 1: Metabolites Produced During Growth with Benzoate

MetaboliteConcentration (μM)Source Organism
Cyclohexane Carboxylate260Syntrophus aciditrophicus
Cyclohex-1-ene CarboxylateNot specifiedSyntrophus aciditrophicus
2-Hydroxycyclohexane CarboxylateTrace amountsSyntrophus aciditrophicus

Receptor Interactions

Cyclohexanecarboxylic acid derivatives have been studied for their interactions with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling. The compound's ability to modulate these receptors may contribute to its biological effects, including potential anti-inflammatory properties .

Toxicity and Safety Profile

The safety profile of cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- has been evaluated in various studies. It has been associated with skin irritation and serious eye damage at high concentrations . Furthermore, exposure to phenoxyacetic acids, which share structural similarities with this compound, has been linked to increased risks of certain cancers in epidemiological studies .

Case Studies

  • Epidemiological Study on Cancer Risks : A case-control study indicated that exposure to phenoxyacetic acids resulted in a six-fold increase in the risk of soft tissue sarcomas. This highlights the need for caution regarding the use of similar compounds in agricultural settings .
  • Microbial Metabolism Study : A study focused on the metabolism of cyclohexanecarboxylic acid by Syntrophus aciditrophicus demonstrated that this organism can utilize the compound effectively during benzoate degradation, suggesting its potential application in bioremediation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-
Reactant of Route 2
Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-

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